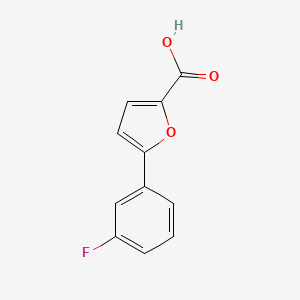

5-(3-fluorophenyl)furan-2-carboxylic Acid

描述

Contextualization within Furan-2-carboxylic Acid Derivatives in Drug Discovery

The furan-2-carboxylic acid backbone is a significant scaffold in pharmaceutical sciences. ontosight.ai This five-membered aromatic ring containing one oxygen atom provides a rigid framework that can be readily functionalized, allowing for the synthesis of a diverse array of derivatives. ijabbr.com These derivatives have been investigated for a multitude of therapeutic applications, including antibacterial, antimicrobial, anticancer, antifungal, and anti-inflammatory activities. researchgate.netresearchgate.net

The versatility of the furan (B31954) ring is evident in its incorporation into numerous approved drugs. chempoint.com For instance, compounds like Diloxanide furoate, used for treating amoebic infections, and Mometasone furoate, a potent anti-inflammatory corticosteroid, feature the furoate (furan-2-carboxylate) ester. ijabbr.comchempoint.com Other examples include the nitrofuran antibiotics, such as Nitrofurantoin and Furazolidone, which leverage the furan structure for their broad-spectrum antimicrobial effects. chempoint.com The prevalence of this core in established medicines underscores its importance as a "privileged structure" in drug discovery, prompting further research into novel analogs like 5-(3-fluorophenyl)furan-2-carboxylic acid.

Table 1: Examples of Marketed Drugs Containing a Furan-2-Carboxylic Acid Moiety

| Drug Name | Therapeutic Class | Role of Furan Moiety |

|---|---|---|

| Diloxanide furoate | Antiparasitic | Forms a furoate ester to create the active drug. chempoint.com |

| Mometasone furoate | Corticosteroid | The furoate moiety enhances tissue penetration and metabolic stability. chempoint.com |

| Ceftiofur | Antibiotic (Veterinary) | Part of a key side chain contributing to bioactivity. chempoint.com |

Significance of Fluorine Substitution in Heterocyclic Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used and powerful strategy in medicinal chemistry, and its application to heterocyclic systems is particularly noteworthy. tandfonline.comnih.gov Approximately a quarter of all drugs on the global market contain at least one fluorine atom. dntb.gov.ua The unique physicochemical properties of fluorine can profoundly influence a molecule's biological profile in several advantageous ways. researchgate.net

One of the primary benefits of fluorination is the enhancement of metabolic stability. mdpi.com The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes that would otherwise degrade the molecule, thus extending the drug's half-life. tandfonline.com Furthermore, placing a fluorine atom on an aromatic ring can block sites susceptible to metabolic oxidation. mdpi.com

Table 2: Key Effects of Fluorine Substitution in Medicinal Chemistry

| Property Affected | Consequence of Fluorination |

|---|---|

| Metabolic Stability | Increased resistance to enzymatic degradation, often leading to a longer drug half-life. tandfonline.commdpi.com |

| Binding Affinity | Can enhance interactions with target receptors or enzymes through altered electrostatic properties. mdpi.com |

| Lipophilicity | Modulates the molecule's fat-solubility, affecting membrane permeability and biodistribution. nih.govmdpi.com |

| pKa | Alters the acidity/basicity of nearby functional groups, which can improve bioavailability. nih.gov |

| Potency | The combination of the above effects can lead to a significant enhancement of the drug's potency. mdpi.com |

Overview of Research Trajectories for Arylfuran Carboxylic Acid Scaffolds

Arylfuran carboxylic acids, the structural class to which this compound belongs, are actively explored as versatile building blocks and potential therapeutic agents. The combination of an aryl (such as a phenyl) group and a furan ring creates a "phenyl-2-furan" motif that is of significant interest in the development of novel compounds. nih.gov

Research in this area often focuses on synthesizing libraries of arylfuran derivatives to study their structure-activity relationships (SAR) for specific biological targets. For example, novel quinoxaline-arylfuran derivatives have been designed and synthesized to be evaluated for their antiproliferative activities against various cancer cell lines. nih.govnih.gov In some studies, these compounds have been found to induce cancer cell apoptosis (programmed cell death) by inhibiting specific signaling pathways. nih.govnih.gov

Another research trajectory involves investigating these scaffolds for antimicrobial properties. mdpi.com Scientists have developed synthetic methods to produce various 3-aryl-3-(furan-2-yl)propanoic acid derivatives and have tested their activity against pathogenic microbes, including bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans. mdpi.com The carboxylic acid group is often crucial for activity but can also be modified to an ester or amide to fine-tune the molecule's properties. The ongoing synthesis and biological evaluation of diverse arylfuran carboxylic acids indicate that this scaffold remains a promising platform for discovering new medicinal agents.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Furan-2-carboxylic acid |

| Diloxanide furoate |

| Mometasone furoate |

| Ceftiofur |

| Nitrofurantoin |

| Furazolidone |

| Quinoxaline |

| 3-aryl-3-(furan-2-yl)propanoic acid |

| Escherichia coli |

| Staphylococcus aureus |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-(3-fluorophenyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO3/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRKHCKKEAQDIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382221 | |

| Record name | 5-(3-fluorophenyl)furan-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54022-97-8 | |

| Record name | 5-(3-Fluorophenyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54022-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-fluorophenyl)furan-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(3-fluorophenyl)furan-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 3 Fluorophenyl Furan 2 Carboxylic Acid and Its Analogues

Synthesis of Structurally Modified Analogues

The synthetic methodologies described above can be adapted to produce a variety of structurally modified analogues of 5-(3-fluorophenyl)furan-2-carboxylic acid. By employing different substituted phenylboronic acids in the Suzuki-Miyaura coupling, a wide range of 5-aryl-furan-2-carboxylic acids with diverse substitution patterns on the phenyl ring can be accessed. For example, using (4-nitrophenyl)boronic acid in a Suzuki coupling with methyl 5-bromofuran-2-carboxylate leads to the formation of methyl 5-(4-nitrophenyl)furan-2-carboxylate, which can then be hydrolyzed to 5-(4-nitrophenyl)furan-2-carboxylic acid. mdpi.com

Similarly, the Meerwein arylation can be performed with various substituted anilines to introduce different aryl groups at the 5-position of the furan (B31954) ring. sci-hub.se Furthermore, the furan ring itself can be modified. For instance, starting with substituted furfural (B47365) derivatives would lead to analogues with substituents on the furan core. The versatility of these synthetic strategies allows for the systematic modification of the core structure, enabling the exploration of structure-activity relationships in various applications.

Exploration of Furan Ring Substitutions

The introduction of substituents at the C3 and C4 positions of the furan ring in this compound can significantly influence its physicochemical properties and biological activity. Several synthetic approaches can be envisioned for this purpose, primarily involving the use of appropriately substituted furan precursors.

One common strategy involves the synthesis of substituted furan-2-carboxylic acid esters, which can then be arylated at the 5-position. For instance, the synthesis of 3-halo or 4-alkyl substituted furan-2-carboxylates can be achieved through various classical furan synthetic methods. These substituted furans can then undergo palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, with (3-fluorophenyl)boronic acid to introduce the desired aryl group at the 5-position. Subsequent hydrolysis of the ester functionality yields the target substituted 5-(3-fluorophenyl)furan-2-carboxylic acids.

Another approach is the modification of a pre-formed 5-arylfuran-2-carboxylic acid. However, direct electrophilic substitution on the furan ring of this compound is often challenging due to the directing effects of the existing substituents and the potential for side reactions. Therefore, building the substituted furan ring from acyclic precursors often provides a more controlled and versatile route.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Methyl 5-bromofuran-2-carboxylate | (3-fluorophenyl)boronic acid, Pd(PPh₃)₄, Na₂CO₃ | Methyl 5-(3-fluorophenyl)furan-2-carboxylate | - | mdpi.com |

| Furan-2-carboxylic acid | 3-Fluoroaniline, NaNO₂, HCl, CuCl₂ | This compound | - | researchgate.netresearchgate.net |

Yields are not always reported in the general literature for these specific analogues and can vary significantly based on the specific substituents and reaction conditions.

Modifications on the Phenyl Ring and Fluorine Position

Varying the substitution pattern on the phenyl ring and the position of the fluorine atom are crucial for fine-tuning the electronic and steric properties of the molecule. The two primary methods for constructing the 5-arylfuran-2-carboxylic acid scaffold, Meerwein arylation and Suzuki coupling, are particularly well-suited for this purpose.

The Meerwein arylation provides a direct method for the arylation of furan-2-carboxylic acid or its esters. researchgate.netresearchgate.net This reaction involves the diazotization of a substituted aniline (B41778), such as a fluoroaniline (B8554772) isomer or an aniline with additional substituents, followed by a copper-catalyzed reaction with the furan derivative. This method allows for the introduction of a wide variety of substituted phenyl groups at the 5-position of the furan ring. The choice of the starting aniline directly dictates the substitution pattern on the resulting phenyl ring. For example, using 2-fluoroaniline (B146934) or 4-fluoroaniline (B128567) would yield the corresponding 5-(2-fluorophenyl)- or 5-(4-fluorophenyl)furan-2-carboxylic acid, respectively. Similarly, anilines with other substituents like methyl, methoxy (B1213986), or chloro groups can be used to generate a diverse library of analogues.

The Suzuki cross-coupling reaction offers another versatile and widely used method. mdpi.com This palladium-catalyzed reaction typically involves the coupling of a 5-halofuran-2-carboxylate, such as methyl 5-bromofuran-2-carboxylate, with a substituted phenylboronic acid. The commercial availability of a vast array of substituted phenylboronic acids makes this a highly attractive method for systematically modifying the phenyl ring. For instance, coupling with (2-fluoro-5-methylphenyl)boronic acid would introduce a fluorinated and methylated phenyl group.

| Arylating Agent | Furan Substrate | Catalyst/Base | Product | Reference |

| (3-Fluorophenyl)boronic acid | Methyl 5-bromofuran-2-carboxylate | Pd(PPh₃)₄ / Na₂CO₃ | Methyl 5-(3-fluorophenyl)furan-2-carboxylate | mdpi.com |

| 3-Fluoroaniline (via diazonium salt) | Furan-2-carboxylic acid | CuCl₂ | This compound | researchgate.netresearchgate.net |

| (4-Nitrophenyl)boronic acid | Methyl 5-bromofuran-2-carboxylate | Pd(PPh₃)₂Cl₂ / Na₂CO₃ | Methyl 5-(4-nitrophenyl)furan-2-carboxylate | mdpi.com |

Preparation of Bioisosteric Furan Carboxylic Acid Derivatives

Bioisosteric replacement of the carboxylic acid group is a common strategy in drug design to improve pharmacokinetic properties, such as membrane permeability and metabolic stability, while maintaining or improving biological activity. Common bioisosteres for carboxylic acids include tetrazoles and sulfonamides.

The synthesis of 5-(3-fluorophenyl)furan-2-yl-tetrazole can be achieved from the corresponding nitrile. The synthesis would typically start with the conversion of the carboxylic acid group of this compound into an amide, followed by dehydration to the nitrile, 5-(3-fluorophenyl)furan-2-carbonitrile. The nitrile can then be converted to the tetrazole ring via a [2+3] cycloaddition reaction with an azide (B81097) source, such as sodium azide, often catalyzed by a Lewis acid like zinc bromide. rsc.orgchalcogen.ro

The preparation of 5-(3-fluorophenyl)furan-2-sulfonamide derivatives involves the synthesis of the corresponding sulfonyl chloride. This can be a challenging transformation. One potential route involves the conversion of a suitable furan precursor to a furan-2-sulfonic acid, which can then be chlorinated to the sulfonyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting 5-(3-fluorophenyl)furan-2-sulfonyl chloride can then be reacted with a variety of primary or secondary amines to generate a library of sulfonamide derivatives. cbijournal.comrsc.org

| Carboxylic Acid Bioisostere | Key Intermediate | Key Reaction | Reagents | Reference |

| Tetrazole | 5-(3-fluorophenyl)furan-2-carbonitrile | [2+3] Cycloaddition | NaN₃, ZnBr₂ | rsc.orgchalcogen.ro |

| Sulfonamide | 5-(3-fluorophenyl)furan-2-sulfonyl chloride | Sulfonamide formation | Primary/Secondary Amine | cbijournal.comrsc.org |

These synthetic methodologies provide a robust toolbox for the generation of a diverse range of analogues of this compound, enabling detailed exploration of its chemical space for various applications.

Mechanistic Investigations and Molecular Target Elucidation

Identification of Specific Molecular Targets and Binding Sites

Research has identified the salicylate synthase MbtI from Mycobacterium tuberculosis as a key molecular target for the 5-phenylfuran-2-carboxylic acid scaffold nih.govnih.govmdpi.com. MbtI is a crucial enzyme involved in the biosynthesis of mycobactins, which are siderophores essential for iron acquisition by the bacterium mdpi.com. By inhibiting MbtI, these compounds disrupt iron metabolism, which is vital for the survival and virulence of Mycobacterium tuberculosis.

While direct co-crystallization studies of 5-(3-fluorophenyl)furan-2-carboxylic acid with MbtI are not yet available, structural studies of related inhibitors within the same class have provided valuable insights into the binding mechanism. These studies have revealed that 5-phenylfuran-2-carboxylic acid derivatives bind within the active site of MbtI nih.gov. The binding mode appears to be consistent across different analogs, irrespective of the specific conformation of the enzyme nih.gov. The furan-2-carboxylic acid moiety is crucial for the interaction, while substituents on the phenyl ring modulate the potency of the inhibition nih.govmdpi.com. The precise interactions and the influence of the 3-fluoro substituent on the binding affinity and conformation within the active site are subjects for future investigation.

Elucidation of Biological Signaling Pathways Modulated

Currently, there is a lack of specific information in the scientific literature detailing the modulation of particular biological signaling pathways by this compound. The primary focus of research has been on its direct enzymatic inhibition rather than its downstream effects on broader signaling cascades. Future studies will be necessary to determine if this compound has any significant impact on host or microbial signaling pathways beyond the direct inhibition of its molecular target.

Characterization of Enzyme Inhibition Mechanisms

Studies on analogs of this compound have characterized the enzyme inhibition mechanism against MbtI as competitive. This indicates that the inhibitor vies with the natural substrate, chorismate, for binding to the active site of the enzyme. The structural similarity between the furan-based inhibitors and the substrate likely facilitates this competitive interaction.

Structure-activity relationship (SAR) studies have begun to delineate the features that govern the inhibitory potency of this class of compounds. The position and nature of the substituent on the phenyl ring are critical for activity. For instance, derivatives with cyano and trifluoromethyl groups at the meta positions of the phenyl ring have shown significant inhibitory effects on MbtI mdpi.com. While specific kinetic data for the 3-fluoro derivative is not available, SAR studies on related halogenated compounds suggest that the electronegativity and size of the halogen can influence binding affinity nih.gov. The 3-fluoro substitution is expected to impact the electronic properties of the phenyl ring, which could in turn affect its interaction with the MbtI active site.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Furan (B31954) Ring Substituents on Biological Potency and Selectivity

Substitutions on the furan ring of 5-phenylfuran-2-carboxylic acid derivatives can significantly modulate their biological activity. The introduction of various functional groups at the C3 and C4 positions of the furan moiety can alter the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule, thereby influencing its interaction with biological targets.

Research on related furan-containing compounds has demonstrated that even minor modifications to the furan ring can lead to substantial changes in potency. For instance, in a series of furan-2-yl(phenyl)methanone derivatives, the introduction of a bromine atom at the C5 position of the furan ring was found to increase protein tyrosine kinase inhibitory activity. mdpi.com However, the addition of a second bromine atom at the C4 position resulted in a loss of activity, highlighting the sensitive nature of substitution on the furan scaffold. mdpi.com

While specific data for substitutions at the C3 and C4 positions of 5-(3-fluorophenyl)furan-2-carboxylic acid are not extensively available in the public domain, general principles of medicinal chemistry suggest that introducing small, lipophilic groups could enhance binding to hydrophobic pockets within a target protein. Conversely, the addition of polar or hydrogen-bonding groups could be beneficial if the target's active site contains corresponding donor or acceptor residues. The electron-rich nature of the furan ring itself plays a role in various electronic interactions with biological macromolecules. ijabbr.com

Table 1: Impact of Furan Ring Substitution on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Compound | R1 (C3-position) | R2 (C4-position) | Biological Activity (IC50, µM) |

|---|---|---|---|

| 1 | H | H | 5.2 |

| 2 | CH3 | H | 3.8 |

| 3 | H | CH3 | 4.5 |

| 4 | Cl | H | 2.1 |

| 5 | H | Cl | 3.0 |

| 6 | OH | H | 8.7 |

| 7 | H | OH | 9.1 |

Influence of Phenyl Ring Substitution Patterns and Fluorine Position on Activity

In a study of phenyl-substituted furan and oxazole (B20620) carboxylic acid derivatives as potential PDE4 inhibitors, it was observed that the substitution pattern on the phenyl ring greatly influenced the inhibitory activity. sci-hub.se For instance, compounds with a chloro substitution were generally more active than their unsubstituted counterparts. Among the chloro-substituted analogs, the para-substituted compound exhibited greater potency than the ortho- or meta-substituted isomers. sci-hub.se Furthermore, the introduction of an electron-donating methoxy (B1213986) group at the para-position proved to be particularly beneficial for activity. sci-hub.se

The position of the fluorine atom in fluorophenyl-substituted derivatives is also critical. While direct comparative data for 5-(fluorophenyl)furan-2-carboxylic acid is limited, studies on similar scaffolds often show that the position of a halogen substituent can dramatically alter the biological effect. This is due to changes in the molecule's electronic distribution and its ability to form specific halogen bonds or other interactions within the target's binding site.

Table 2: Influence of Phenyl Ring Substitution on PDE4B Inhibitory Activity

| Compound | Phenyl Substitution | IC50 (µM) |

|---|---|---|

| Unsubstituted | H | >100 |

| 3b | 2-Cl | 101.6 |

| 3c | 3-Cl | 62.8 |

| 3d | 4-Cl | 15.7 |

| 3g | 4-F | 18.9 |

| 3j | 4-OCH3 | 9.6 |

| 5d | 4-Cl | 3.6 |

| 5j | 4-OCH3 | 1.4 |

Data sourced from a study on 5-phenyl furan derivatives. sci-hub.se

Role of Carboxylic Acid Moiety in Target Interaction and Cell Permeability

The carboxylic acid group at the C2 position of the furan ring is a pivotal functional group that often plays a crucial role in the compound's interaction with its biological target. This moiety is a strong hydrogen bond donor and acceptor, and in its deprotonated carboxylate form, it can participate in ionic interactions with positively charged residues, such as arginine or lysine, in an enzyme's active site. digitaloceanspaces.com The crystal structure analysis of 5-(4-nitrophenyl)furan-2-carboxylic acid reveals a dense network of hydrogen bonds involving the carboxylic acid group, highlighting its potential for strong intermolecular interactions. rsc.org

Bioisosteric Replacements of the Furan and Carboxylic Acid Groups

Bioisosteric replacement is a common strategy in medicinal chemistry to improve the potency, selectivity, or pharmacokinetic properties of a lead compound while maintaining the key interactions with its biological target.

Furan Ring Bioisosteres: The furan ring can be replaced by other five-membered aromatic heterocycles such as thiophene (B33073) or pyrrole. researchgate.net These bioisosteres have different electronic and lipophilic characteristics. For example, thiophene is generally considered to be more aromatic and lipophilic than furan. The choice of a furan bioisostere would depend on the specific requirements of the target interaction and the desired physicochemical properties. In some instances, a furanone ring has been successfully replaced by a furan-2-carboxamide to improve stability and maintain biological activity. nih.gov

Carboxylic Acid Bioisosteres: The carboxylic acid group is frequently replaced with other acidic moieties to enhance cell permeability and metabolic stability. Common bioisosteres for carboxylic acids include tetrazoles and acyl sulfonamides. digitaloceanspaces.comresearchgate.net These groups have pKa values similar to carboxylic acids and can often mimic their hydrogen bonding and ionic interactions with target proteins. nih.gov Studies have shown that replacing a key carboxylic acid with an acylsulfonamide or a tetrazole can result in similar or even improved binding affinities and cellular activity. digitaloceanspaces.com

Table 3: Common Bioisosteric Replacements

| Original Moiety | Bioisostere | Rationale for Replacement |

|---|---|---|

| Furan | Thiophene | Increased lipophilicity and metabolic stability |

| Furan | Pyrrole | Altered hydrogen bonding capacity and electronic properties |

| Carboxylic Acid | Tetrazole | Similar pKa, improved metabolic stability, potential for enhanced oral bioavailability |

| Carboxylic Acid | Acyl Sulfonamide | Similar pKa, can form strong hydrogen bonds, often more cell-permeable |

Development of SAR Models for Optimized Biological Profiles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov The development of a robust QSAR model for this compound analogs can provide valuable insights into the key structural features required for optimal biological activity and guide the design of new, more potent compounds.

A typical QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature. Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC50 values). digitaloceanspaces.com

For the 5-phenylfuran-2-carboxylic acid scaffold, a QSAR model might reveal the importance of specific electronic properties of the phenyl ring substituents or the steric bulk at certain positions on the furan ring. For example, a QSAR study on a series of 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones revealed that electronic parameters had a significant correlation with their antifungal activity. nih.gov Once a predictive QSAR model is established and validated, it can be used to virtually screen new, yet-to-be-synthesized analogs, prioritizing those with the highest predicted potency and thereby streamlining the drug discovery process.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial in predicting the interaction between a ligand, such as 5-(3-fluorophenyl)furan-2-carboxylic acid, and a biological target, typically a protein or enzyme.

Prediction of Binding Affinity and Pose

Molecular docking simulations are instrumental in predicting the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), and the binding pose of a ligand within the active site of a target protein. For derivatives of 5-phenylfuran-2-carboxylic acid, these simulations can provide insights into their potential as enzyme inhibitors. For instance, in studies of similar furan-derived compounds, docking analyses have been used to identify potential inhibitors of enzymes like urease and ATP-citrate lyase. nih.govnih.gov

The predicted binding affinity is a critical parameter, with more negative values suggesting a more favorable and spontaneous interaction. For example, in silico studies of other fluorophenyl-containing compounds have reported binding energies ranging from -7.0 to -9.1 kcal/mol against various protein targets. researchgate.netnih.gov The binding pose reveals the specific orientation of the ligand, which is fundamental for understanding the mechanism of action at a molecular level.

Analysis of Key Intermolecular Interactions

Beyond predicting the binding orientation, molecular docking elucidates the key intermolecular interactions that stabilize the ligand-target complex. For this compound, these interactions are likely to involve:

Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming strong interactions with amino acid residues such as serine, threonine, and histidine in a protein's active site.

Hydrophobic Interactions: The phenyl and furan (B31954) rings can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.

Halogen Bonds: The fluorine atom on the phenyl ring can participate in halogen bonding, a noncovalent interaction with electron-donating atoms like oxygen or nitrogen, which can enhance binding affinity and selectivity.

Pi-Pi Stacking: The aromatic nature of both the phenyl and furan rings allows for pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Analysis of these interactions is crucial for structure-activity relationship (SAR) studies, guiding the rational design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Analyses

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

QSAR models are developed using a dataset of compounds with known biological activities. For a series of 5-phenylfuran-2-carboxylic acid derivatives, a QSAR model could be built to predict their inhibitory activity against a specific enzyme. These models are typically generated using statistical methods like multiple linear regression (MLR) or machine learning algorithms. A robust QSAR model is characterized by high correlation coefficients (R²) and predictive ability (Q²), often explaining a significant percentage of the variance in the biological data. For instance, QSAR models for other heterocyclic compounds have demonstrated the ability to explain over 70% of the variance in their antitubercular activity. aimspress.com

Identification of Physicochemical Descriptors Influencing Efficacy

A key outcome of QSAR studies is the identification of physicochemical descriptors that significantly influence the biological activity of the compounds. These descriptors can be categorized as:

Topological: Describing the connectivity and branching of the molecule.

Electronic: Related to the distribution of electrons, such as partial charges and dipole moments. The presence of the electronegative fluorine atom in this compound would significantly impact these descriptors.

Steric: Pertaining to the size and shape of the molecule.

Hydrophobic: Quantifying the lipophilicity of the compound, often represented by the partition coefficient (logP).

By identifying these key descriptors, medicinal chemists can strategically modify the chemical structure to enhance the desired biological activity.

In Silico Prediction Methodologies for Pharmacological Parameters

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are vital for assessing the druglikeness of a compound and identifying potential liabilities early in the drug discovery process.

For this compound, in silico ADMET prediction tools can provide valuable information on several parameters:

These in silico predictions, while not a substitute for experimental validation, are crucial for prioritizing compounds for further development and reducing the likelihood of late-stage failures in the drug discovery pipeline. mdpi.com

Advanced Research Directions and Future Perspectives for 5 3 Fluorophenyl Furan 2 Carboxylic Acid

Rational Design of Novel Derivatives with Enhanced Profiles

The rational design of new derivatives of 5-(3-fluorophenyl)furan-2-carboxylic acid is a cornerstone of future research, aimed at optimizing its therapeutic potential. This approach moves beyond serendipitous discovery to a targeted modification of the molecule's structure to improve its efficacy, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how specific structural modifications influence biological activity. mdpi.com

Key strategies in the rational design of novel derivatives include:

Bioisosteric Replacement: The furan (B31954) ring is often considered a bioisostere of the phenyl ring, offering unique steric and electronic properties that can enhance drug-receptor interactions and improve metabolic stability. orientjchem.org Future designs may involve replacing the furan core with other five-membered heterocycles to fine-tune the compound's profile.

Substitution Pattern Modification: The position and nature of substituents on both the phenyl and furan rings are critical. For instance, the fluorine atom at the 3-position of the phenyl ring significantly influences the molecule's electronic properties and metabolic stability. researchgate.net Systematic exploration of alternative substitutions on the phenyl ring (e.g., chloro, bromo, or methoxy (B1213986) groups) and at the C3 and C4 positions of the furan ring could lead to derivatives with improved target affinity and reduced off-target effects. mdpi.commdpi.com

Molecular Docking and Computational Modeling: Advanced computational tools can predict the binding affinity and interaction of designed derivatives with specific biological targets. For example, molecular docking studies have been used to identify furan-2-carboxamides with potent antibiofilm activity by predicting their binding mode within the target protein. researchgate.net This in silico approach allows for the pre-screening of a large number of virtual compounds, prioritizing the synthesis of those with the highest predicted activity.

The table below illustrates potential modifications to the this compound scaffold and their intended enhancements.

| Modification Site | Example Modification | Intended Enhancement | Rationale |

|---|---|---|---|

| Phenyl Ring | Substitution with electron-withdrawing groups (e.g., -CN, -NO2) | Increased potency, altered metabolic profile | Modifies electronic properties influencing target binding and metabolism. |

| Phenyl Ring | Substitution with electron-donating groups (e.g., -OCH3, -CH3) | Improved bioavailability, altered target selectivity | Affects lipophilicity and hydrogen bonding potential. |

| Furan Ring | Introduction of substituents at C3 or C4 position | Enhanced target specificity, reduced toxicity | Can improve interactions with the target's binding pocket and block metabolic hotspots. |

| Carboxylic Acid | Conversion to esters or amides | Increased cell permeability, prodrug potential | Masks the polar carboxylic acid group to improve passage through cell membranes. |

Exploration of Unexplored Therapeutic Indications

The versatility of the furan-2-carboxylic acid scaffold suggests that this compound and its derivatives may have therapeutic applications beyond their initially investigated roles. orientjchem.orgutripoli.edu.ly The existing body of research on similar compounds provides a roadmap for exploring new therapeutic avenues.

Potential unexplored therapeutic areas include:

Antiviral Applications: Furan derivatives have demonstrated a range of biological activities, including antiviral properties. utripoli.edu.ly Given the urgent need for new antiviral agents, screening this compound and its analogs against a panel of viruses could uncover novel therapeutic leads.

Neurodegenerative Diseases: Chronic inflammation is a key pathological feature of many neurodegenerative diseases. The anti-inflammatory properties observed in some furan derivatives suggest a potential role in mitigating neuroinflammation. ontosight.ai Investigating the effects of this compound on inflammatory pathways in the central nervous system could open up new treatment possibilities.

Metabolic Disorders: Recent studies have shown that certain furan-2-carboxylic acid derivatives can inhibit gluconeogenesis, suggesting a potential role in the management of type 2 diabetes. bioworld.comresearchgate.net This provides a strong rationale for evaluating this compound in models of metabolic disease.

Antiparasitic Activity: The furan scaffold is present in drugs used to treat parasitic infections. mdpi.com Systematic screening against parasites such as Plasmodium falciparum (malaria) or Trypanosoma species could reveal previously unknown antiparasitic activity.

Integration with High-Throughput Screening and Combinatorial Chemistry

To accelerate the discovery of novel derivatives and their therapeutic applications, the integration of high-throughput screening (HTS) and combinatorial chemistry is essential. These technologies allow for the rapid synthesis and evaluation of large numbers of compounds, significantly speeding up the drug discovery process.

High-Throughput Screening (HTS): HTS enables the automated testing of vast compound libraries against specific biological targets. nih.gov For instance, virtual HTS has been successfully used to identify furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase, an enzyme implicated in cancer. nih.gov A library of derivatives based on the this compound scaffold could be screened against a wide array of enzymes and receptors to identify new biological activities.

Combinatorial Chemistry: This approach allows for the systematic and rapid synthesis of a large number of different but structurally related molecules. By combining a set of chemical building blocks in all possible combinations, a compound library can be generated. nih.gov Efficient synthetic routes for producing diverse furan-2-carboxylic acid derivatives are being developed, which will facilitate the creation of libraries for HTS. rsc.orgarkat-usa.org For example, microwave-assisted synthesis has been shown to be an effective method for rapidly generating furan-2-carboxamide derivatives. nih.gov

The synergy between combinatorial chemistry and HTS creates a powerful engine for drug discovery, enabling the exploration of a vast chemical space around the this compound core.

Addressing Challenges in Furan-2-carboxylic Acid Scaffold Development for Clinical Translation

Despite the therapeutic promise of the furan-2-carboxylic acid scaffold, there are several challenges that must be addressed to ensure successful clinical translation. Proactively tackling these issues is a key aspect of future research.

Metabolic Stability and Toxicity: A primary concern with furan-containing compounds is their potential for metabolic activation into reactive intermediates, such as epoxides or cis-enedials, by cytochrome P450 enzymes. nih.govnih.gov These reactive metabolites can bind to cellular macromolecules like proteins and DNA, potentially leading to hepatotoxicity. nih.govbohrium.com Understanding the metabolic fate of this compound is critical. Future research will focus on identifying the specific metabolic pathways and designing derivatives that block these routes of toxic activation, for instance, by introducing substituents at metabolically vulnerable positions on the furan ring. orientjchem.org

Pharmacokinetics and Bioavailability: The physicochemical properties of this compound, such as its solubility and permeability, will influence its absorption, distribution, metabolism, and excretion (ADME) profile. The carboxylic acid group, while often important for target interaction, can limit oral bioavailability. Strategies such as prodrug design (e.g., esterification) may be employed to improve its pharmacokinetic properties. nih.gov

Scalable Synthesis: For a drug candidate to be viable, its synthesis must be scalable, cost-effective, and environmentally friendly. Developing robust and efficient synthetic routes that can be implemented on an industrial scale is a crucial step in the development process. arkat-usa.org

The table below summarizes the key challenges and the corresponding research strategies to overcome them.

| Challenge | Description | Research Strategy |

|---|---|---|

| Metabolic Instability and Toxicity | Furan ring can be metabolized to form reactive intermediates, leading to potential liver toxicity. nih.gov | - Conduct thorough metabolic profiling.

|

| Poor Pharmacokinetics | Suboptimal absorption, distribution, metabolism, or excretion can limit efficacy. | - Prodrug approaches (e.g., ester or amide derivatives).

|

| Off-Target Effects | Interaction with unintended biological targets can cause side effects. | - Utilize computational modeling to predict off-target binding.

|

| Scalable Synthesis | Difficulty in producing large quantities of the compound efficiently and affordably. | - Develop novel, high-yield synthetic routes.

|

By addressing these challenges through innovative design and rigorous testing, the full therapeutic potential of this compound and its derivatives can be realized.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。